Zamifenacin fumarate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Zamifenacin fumarate is a selective M3 receptor antagonist . It has been found to inhibit gastrointestinal motility in vivo without causing cardiovascular effects . The M3 receptors are involved in the contraction of human bladder and gastrointestinal smooth muscle, saliva production, and iris sphincter function .

Molecular Structure Analysis

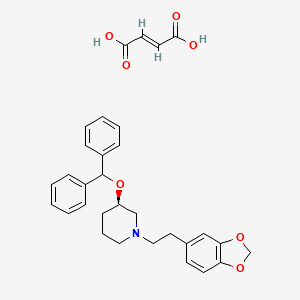

Zamifenacin fumarate has a molecular weight of 531.60 and a molecular formula of C31H33NO7 . The structure of Zamifenacin fumarate can be represented by the SMILES string:O=C(O)/C=C/C(=O)O.c1cc(cc2OCOc12)CCN5CCCC@@Hc4ccccc4)C5 . Chemical Reactions Analysis

While specific chemical reactions involving Zamifenacin fumarate are not detailed in the search results, it’s worth noting that fumarate, a component of Zamifenacin fumarate, is involved in critical cellular energetics as part of the tricarboxylic acid cycle . This cycle produces reducing equivalents to drive oxidative ATP synthesis .Physical And Chemical Properties Analysis

Zamifenacin fumarate is a solid compound . It is soluble in DMSO to 100 mM and in ethanol to 25 mM . The compound has a molecular weight of 531.60 .Aplicaciones Científicas De Investigación

Neurology: Management of Overactive Bladder

Zamifenacin fumarate is a selective M3 muscarinic receptor antagonist . In neurology, it has potential applications in the management of overactive bladder (OAB) by inhibiting involuntary bladder contractions. This can improve symptoms like urinary frequency and urgency.

Gastroenterology: Irritable Bowel Syndrome Treatment

This compound has been studied for its efficacy in treating irritable bowel syndrome (IBS). By targeting the M3 receptors in the gastrointestinal tract, it can reduce gastrointestinal motility, which may alleviate symptoms of IBS .

Cardiology: Cardiovascular Safety Profile

Zamifenacin fumarate inhibits gastrointestinal motility without causing cardiovascular effects . This makes it an important compound for research in cardiology, especially for assessing the cardiovascular safety profile of muscarinic receptor antagonists.

Chemical Engineering: Solubility and Stability Analysis

The solubility of Zamifenacin fumarate in DMSO and ethanol and its stability under various storage conditions are of interest in chemical engineering . This information is vital for the formulation of the compound for pharmaceutical use.

Mecanismo De Acción

Target of Action

Zamifenacin fumarate, also known as UK-76654, is a selective antagonist of the muscarinic M3 receptor . The M3 receptor is a type of muscarinic acetylcholine receptor that plays a crucial role in the contraction of smooth muscles and the regulation of endocrine gland secretions .

Mode of Action

Zamifenacin fumarate works by selectively antagonizing the muscarinic M3 receptor . This means it binds to the M3 receptor and inhibits its function, thereby preventing the receptor from responding to its natural ligand, acetylcholine . This inhibition results in decreased contractions of smooth muscles, such as those found in the gastrointestinal tract .

Biochemical Pathways

The primary biochemical pathway affected by Zamifenacin fumarate is the muscarinic acetylcholine receptor signaling pathway. By inhibiting the M3 receptor, Zamifenacin fumarate disrupts the normal signaling process, leading to decreased muscle contractions . This can have downstream effects on various physiological processes, particularly those related to gastrointestinal motility .

Pharmacokinetics

Zamifenacin fumarate is rapidly metabolized in vitro by liver microsomes from rat, dog, and man . It exhibits extensive plasma protein binding, with human plasma showing 20 and 10-fold higher binding than that in rat and dog respectively . Following oral administration, metabolic clearance results in decreased bioavailability due to first-pass metabolism in rat and mouse. Oral clearance in humans is low as a result of increased metabolic stability and increased plasma protein binding compared with animals .

Result of Action

The primary result of Zamifenacin fumarate’s action is the inhibition of gastrointestinal motility . This is due to its antagonistic effect on the M3 receptor, which plays a key role in the contraction of smooth muscles in the gastrointestinal tract . By inhibiting these contractions, Zamifenacin fumarate can help to alleviate symptoms associated with conditions such as irritable bowel syndrome .

Action Environment

The action of Zamifenacin fumarate can be influenced by various environmental factors. For instance, the presence of other drugs in the system can affect its metabolism and efficacy. Additionally, individual variations in liver function and plasma protein levels can impact the drug’s bioavailability and therapeutic effect

Propiedades

IUPAC Name |

(3R)-3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine;(E)-but-2-enedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO3.C4H4O4/c1-3-8-22(9-4-1)27(23-10-5-2-6-11-23)31-24-12-7-16-28(19-24)17-15-21-13-14-25-26(18-21)30-20-29-25;5-3(6)1-2-4(7)8/h1-6,8-11,13-14,18,24,27H,7,12,15-17,19-20H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t24-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHKTAIGYOVZEZ-ZHWJIHCSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zamifenacin fumarate | |

CAS RN |

127308-98-9 |

Source

|

| Record name | Zamifenacin fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127308989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZAMIFENACIN FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCS9BM2UNR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.